(NE,S)-N-benzylidene-4-methylbenzenesulfinamide
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Overview
Description
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide, commonly known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively researched for its potential therapeutic applications. It was first synthesized in 1965 and has since been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout.
Mechanism Of Action
Sulindac sulfide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, sulindac sulfide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
Sulindac sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using sulindac sulfide in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of COX enzymes in various biological processes. However, one limitation of using sulindac sulfide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on sulindac sulfide. One area of interest is its potential as an anticancer agent. Studies have shown that sulindac sulfide can inhibit the growth of various cancer cell lines, and it has been investigated for its potential to prevent the development of colorectal cancer. Another area of interest is the development of novel sulindac sulfide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, the use of sulindac sulfide in combination with other drugs or therapies is an area of active research.
Synthesis Methods
The synthesis of sulindac sulfide involves the reaction of 4-methylbenzenesulfinyl chloride with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure sulindac sulfide.
Scientific Research Applications
Sulindac sulfide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful for the treatment of various inflammatory conditions. In addition, it has been investigated for its potential anticancer properties.
properties
IUPAC Name |
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXJHYSHVJFKY-JMPLCFMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)/N=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE,S)-N-benzylidene-4-methylbenzenesulfinamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.